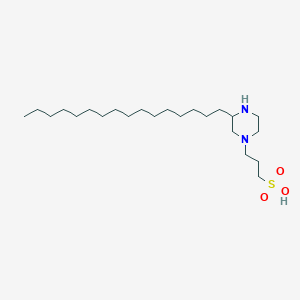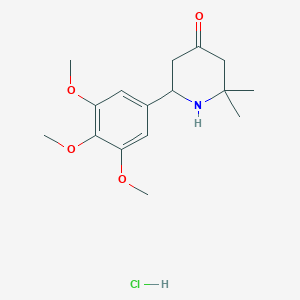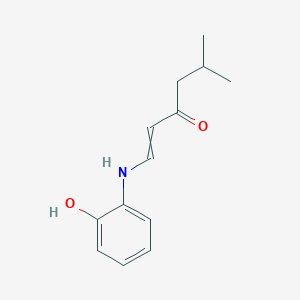
1-(2-Hydroxyanilino)-5-methylhex-1-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyanilino)-5-methylhex-1-en-3-one typically involves the condensation of 2-hydroxyaniline with a suitable aldehyde or ketone under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as distillation or large-scale chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Hydroxyanilino)-5-methylhex-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, amines, and various substituted compounds, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-(2-Hydroxyanilino)-5-methylhex-1-en-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Mécanisme D'action
The primary mechanism of action of 1-(2-Hydroxyanilino)-5-methylhex-1-en-3-one involves its interaction with replication protein A (RPA). By binding to the N-terminal domain of RPA70, the compound inhibits critical protein interactions necessary for DNA replication and repair. This inhibition leads to increased DNA replication stress, particularly in cancer cells, which rely heavily on these processes for rapid growth and proliferation . The compound also affects the AMPK/mTOR pathway, further contributing to its anti-cancer effects .
Comparaison Avec Des Composés Similaires
1-(2-Hydroxyanilino)-5-methylhex-1-en-3-one can be compared to other small molecule inhibitors of replication protein A, such as:
TDRL-505: Another RPA inhibitor with similar mechanisms of action.
Fumaropimaric acid (NSC15520): A compound that targets the RPA70 subunit of RPA.
Uniqueness
What sets this compound apart is its high specificity and potency in inhibiting RPA interactions, making it a particularly effective tool in cancer research and therapy .
Propriétés
Numéro CAS |
88235-14-7 |
|---|---|
Formule moléculaire |
C13H17NO2 |
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
1-(2-hydroxyanilino)-5-methylhex-1-en-3-one |
InChI |
InChI=1S/C13H17NO2/c1-10(2)9-11(15)7-8-14-12-5-3-4-6-13(12)16/h3-8,10,14,16H,9H2,1-2H3 |
Clé InChI |
SMTBHNCRVVLMRJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(=O)C=CNC1=CC=CC=C1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


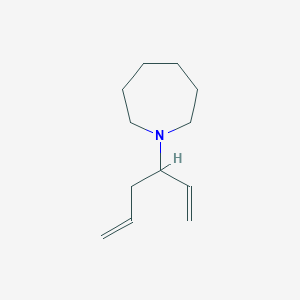

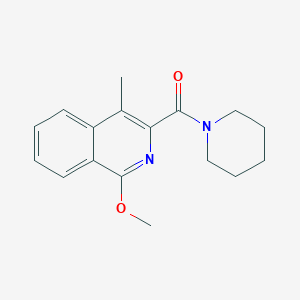
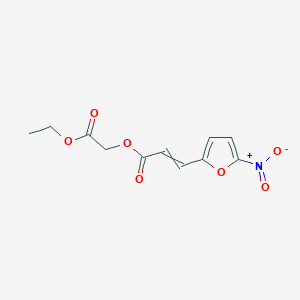
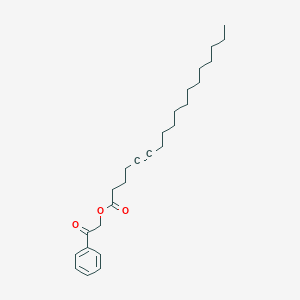
![9-Methoxy-7-oxo-7H-furo[3,2-g][1]benzopyran-4-yl acetate](/img/structure/B14380030.png)

![(NE)-N-[1-(6-phenylpyrimidin-4-yl)propylidene]hydroxylamine](/img/structure/B14380038.png)
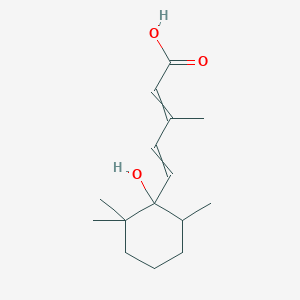
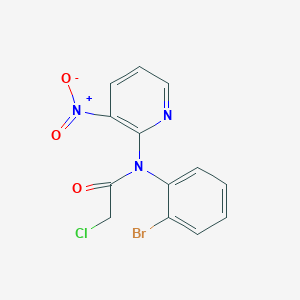
![[1,2-Phenylenebis(methylene)]bis(triphenylstannane)](/img/structure/B14380055.png)

